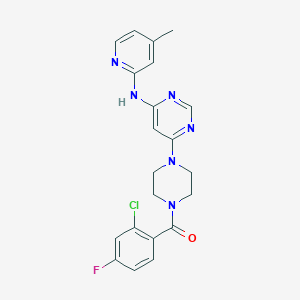

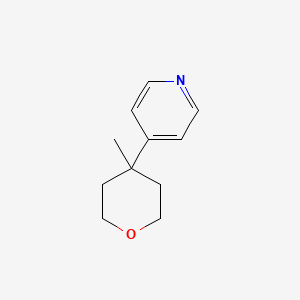

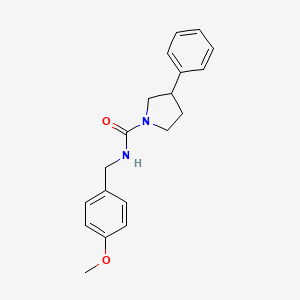

![molecular formula C16H17N5O2S B2864706 N-(2-methoxyethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 893932-83-7](/img/structure/B2864706.png)

N-(2-methoxyethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide, also known as MPP, is a novel and potent small molecule inhibitor of the protein kinase PIM1. PIM1 is a serine/threonine kinase that plays a key role in the regulation of cell growth, survival, and differentiation. Overexpression of PIM1 has been linked to the development and progression of various types of cancer, making it an attractive target for cancer therapy.

Scientific Research Applications

Radioligand Imaging

A study discussed the synthesis of a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides as selective ligands for the translocator protein (18 kDa), which is crucial in radioligand imaging for positron emission tomography (PET) (Dollé et al., 2008).

Antiviral Activity

Research on 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues, similar in structure to the chemical , revealed that certain compounds within this group exhibit antiviral properties against human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990).

Physicochemical Optimization for CRF1 Antagonists

A series of 3-phenylpyrazolo[1,5-a]pyrimidines bearing polar groups, including compounds related to the one , were optimized for receptor binding and physicochemical properties, targeting CRF1 antagonists for potential therapeutic applications (Chen et al., 2004).

Human A3 Adenosine Receptor Antagonists

A set of 2-arylpyrazolo[4,3-d]pyrimidin-7-amines, structurally similar to the chemical , were designed as human A3 adenosine receptor antagonists, demonstrating potential in counteracting neurotoxicity (Squarcialupi et al., 2013).

Antiasthma Agents

Research into 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, related in structure, showed these compounds to be active as mediator release inhibitors, suggesting potential use as antiasthma agents (Medwid et al., 1990).

Synthesis and Tautomerism Studies

A study focused on the synthesis and tautomerism of 2-hydroxypyrazolo[1,5-a]pyridine, a compound structurally related to the chemical , contributing to the understanding of its chemical behavior and potential applications (Ochi et al., 1976).

Phosphodiesterase 1 Inhibitors for Cognitive Impairment Treatment

A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones, structurally akin to the subject compound, were synthesized and studied for their potential as phosphodiesterase 1 inhibitors, aimed at treating cognitive deficits associated with various neurological diseases (Li et al., 2016).

Cyclic GMP Phosphodiesterase Inhibitory Activity

A series of 6-phenylpyrazolo[3,4-d]pyrimidones, similar to the chemical , was described as specific inhibitors of cGMP specific phosphodiesterase, with implications for treating conditions like hypertension (Dumaitre & Dodic, 1996).

Novel Disubstituted Pyrazolo[1,5-a]pyrimidines Synthesis

Research on the synthesis of novel 6-[(1,3,4-thiadiazol-2-yl)sulfanyl]-7-phenylpyrazolo[1,5-a]pyrimidines, related to the compound of interest, demonstrated the creation of new compounds with potential applications in various fields (Li et al., 2012).

Nonsteroidal Antiinflammatory Drugs

A study on 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones, structurally related to the subject compound, explored their use as nonsteroidal antiinflammatory drugs without ulcerogenic activity, providing insights into safer alternatives for pain management (Auzzi et al., 1983).

Enaminones in Antitumor and Antimicrobial Activities

Research involving N-arylpyrazole-containing enaminones, which are structurally akin to the compound , highlighted their role in synthesizing compounds with antitumor and antimicrobial activities (Riyadh, 2011).

Modification as PI3Ks Inhibitor

A study on the modification of a similar compound, N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, as a PI3Ks inhibitor indicated its potential in cancer treatment with reduced toxicity (Wang et al., 2015).

properties

IUPAC Name |

N-(2-methoxyethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-23-8-7-17-14(22)10-24-16-13-9-20-21(15(13)18-11-19-16)12-5-3-2-4-6-12/h2-6,9,11H,7-8,10H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLOXYQZQOMPRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

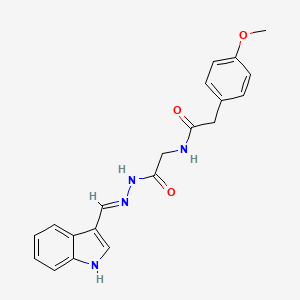

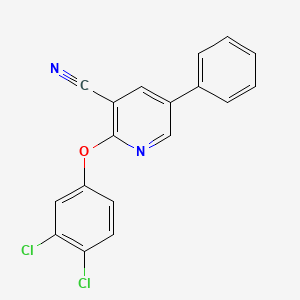

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2864636.png)

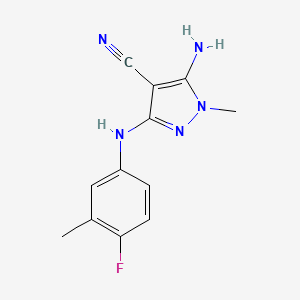

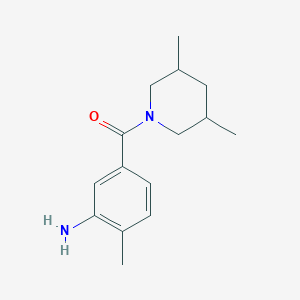

![N1-(2,6-difluorobenzyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2864638.png)

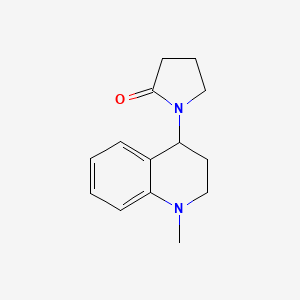

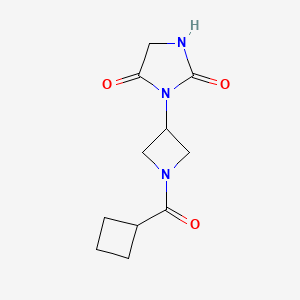

![2-(5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2864645.png)